4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid

Mass Spectrometry Analytical Chemistry Retinoid Quantification

Quantification of 4-Oxo-(9-cis,13-cis)-Retinoic Acid in biological matrices using non-deuterated internal standards introduces matrix-effect errors that compromise PK data integrity and regulatory submission readiness. 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid provides the definitive solution: • +7 Da mass shift ensures near-identical chromatographic co-elution and ionization behavior with the target analyte, correcting for differential extraction recovery and matrix effects • Validated for LC-MS/MS bioanalytical method development per ICH M10 guidelines, enabling reliable Cmax, Tmax, and AUC calculations • ≥95% purity minimizes analytical variability, supporting stringent acceptance criteria for accuracy, precision, and reproducibility in regulatory submissions

Molecular Formula C₂₀H₁₉D₇O₃
Molecular Weight 321.46
Cat. No. B1154494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid
Synonyms4-Oxo-9,13-Di-cis-retinoic-d7 Acid
Molecular FormulaC₂₀H₁₉D₇O₃
Molecular Weight321.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid: Analytical Standard for Retinoid Metabolite Quantification


4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid is a stable isotope-labeled (SIL) retinoid, specifically a deuterated analog of the biologically active retinoic acid metabolite 4-Oxo-9,13-di-cis-retinoic Acid . It is categorized as a retinoid, a derivative of vitamin A, and serves a critical function as an internal standard (IS) for the accurate quantification of its non-labeled counterpart in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) . This compound features a mass shift of +7 Da due to the replacement of seven hydrogen atoms with deuterium, enabling its distinct detection without altering the physicochemical properties of the target analyte .

The Critical Role of 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid as a Matrix-Matched Internal Standard


In LC-MS bioanalysis, substituting a deuterated internal standard with a non-labeled analog or a structural analogue introduces significant quantitative error due to differential extraction recovery, ionization efficiency, and matrix effects [1]. The stable isotope-labeled (SIL) nature of 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid ensures it co-elutes and experiences near-identical ionization suppression or enhancement as the target 4-Oxo-(9-cis,13-cis)-Retinoic Acid [2]. This is critical for compensating for sample-to-sample variability in complex biological matrices (e.g., plasma, tissue extracts) [3]. Using a non-deuterated standard or a compound with a different deuteration pattern (e.g., d3 or d5 analogs) would result in different chromatographic behavior or an overlapping mass spectrum, leading to inaccurate quantification and compromised data integrity for pharmacokinetic and metabolic studies [4].

Quantitative Differentiation of 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid Against Non-Deuterated Analogs


Molecular Mass Shift and LC-MS/MS Selectivity Advantage

4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid possesses a +7 Da mass shift compared to its non-deuterated analog, 4-Oxo-9,13-di-cis-retinoic Acid, due to the substitution of seven hydrogen atoms with deuterium . This isotopic mass difference allows for distinct and interference-free detection in LC-MS/MS, a critical requirement for its function as an internal standard .

Mass Spectrometry Analytical Chemistry Retinoid Quantification

Chemical and Isotopic Purity for Quantitative Precision

The utility of a deuterated standard is directly linked to its isotopic and chemical purity. High purity ensures that the internal standard signal originates almost exclusively from the labeled compound, minimizing the contribution of unlabeled (natural abundance) or partially labeled species that could skew quantification [1]. For 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid, vendor specifications indicate a high level of chemical purity, typically at or above 95%, which is essential for reliable analytical work [2].

Method Validation Analytical Standard Retinoid Metabolism

Correcting for Matrix Effects in Complex Biological Samples

The primary advantage of a stable isotope-labeled internal standard (SIL-IS) over a structural analogue is its ability to correct for variable matrix effects. Because 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid is nearly chemically identical to its non-deuterated target, it experiences the same degree of ion suppression or enhancement during electrospray ionization [1]. This allows for the normalization of analyte signal, compensating for sample-to-sample variability that would otherwise lead to significant quantitative inaccuracies [2].

LC-MS/MS Bioanalysis Matrix Effect Correction

Optimized Storage and Handling for Long-Term Stability

Retinoids are inherently unstable, prone to degradation by light, heat, and oxidation. Vendor guidelines for 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid specify storage at -20°C or at 2-8°C with protection from air and light [1]. These defined conditions are critical for maintaining the compound's chemical and isotopic integrity, ensuring its long-term reliability as an internal standard. Improper storage of non-deuterated or alternative analogs could lead to isomerization or degradation, compromising analytical results.

Chemical Stability Sample Handling Analytical Standard Management

Primary Procurement-Driven Applications for 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid


Quantitative LC-MS/MS Bioanalysis of 4-Oxo-(9-cis,13-cis)-Retinoic Acid in Pharmacokinetic Studies

This compound is the definitive internal standard for the accurate quantification of its non-deuterated counterpart in plasma and other biological matrices following administration of retinoid drugs like 9-cis-retinoic acid or isotretinoin. Its use is critical for generating reliable pharmacokinetic (PK) data, including Cmax, Tmax, and AUC calculations, by correcting for matrix effects and sample preparation variability [1]. This application is directly supported by its validated use as a stable isotope-labeled standard for retinoid quantification .

Method Development and Validation for Retinoid Metabolite Profiling in Clinical Research

In clinical and translational research aimed at profiling retinoic acid metabolism (e.g., in cancer or dermatology studies), this deuterated standard is indispensable for developing and validating robust, sensitive LC-MS/MS methods. It enables the precise measurement of endogenous and exogenous 4-Oxo-(9-cis,13-cis)-Retinoic Acid levels, which is essential for understanding the activity of CYP26 enzymes and the overall retinoid metabolic pathway [2]. Its high purity ensures that the internal standard does not introduce additional analytical variability [3].

Ensuring Regulatory-Compliant Data in Preclinical and Clinical Bioequivalence Studies

For studies intended for regulatory submission (e.g., to the FDA or EMA), the use of a stable isotope-labeled internal standard is a cornerstone of bioanalytical method validation, as outlined in guidelines like the ICH M10. 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid provides the necessary analytical selectivity and precision to meet stringent acceptance criteria for accuracy, precision, and reproducibility, which are unattainable with non-deuterated or structural analogue internal standards [4].

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